methyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Methyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic organic compound featuring a hybrid structure combining a dihydroisoquinolinone core, a carbamoyl-linked 2,5-dimethylphenyl group, and an acetoxy-methyl ester. The carbamoyl group enhances hydrogen-bonding capacity, while the methyl ester improves lipophilicity and bioavailability.
Properties
IUPAC Name |
methyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-7-8-15(2)18(11-14)23-20(25)12-24-10-9-16-17(22(24)27)5-4-6-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZINQOUCHTRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Castagnoli–Cushman Reaction
The Castagnoli–Cushman reaction is a cornerstone for dihydroisoquinolinone synthesis, involving:
- Imine formation : Reacting 2,5-dimethylaniline with 5-methoxybenzaldehyde in dichloromethane (DCM) at room temperature for 24 hours.
- Cycloaddition : Treating the imine with homophthalic anhydride in refluxing toluene (6 hours), yielding 5-methoxy-1-oxo-1,2-dihydroisoquinoline.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization (IR/NMR) |
|---|---|---|---|
| Imine formation | DCM, RT, 24 h | 85% | $$ \delta_H $$ (CDCl₃): 8.2 (s, 1H, CH=N) |
| Cycloaddition | Toluene, reflux, 6 h | 78% | $$ \delta_C $$ (DMSO-d₆): 168.5 (C=O) |
Demethylation of Methoxy Group
The 5-methoxy group is demethylated using boron tribromide (BBr₃) in DCM at 0°C to room temperature, affording the 5-hydroxy intermediate.
Optimization :
- Lower temperatures (0°C) minimize side reactions (yield: 92%).
- Excess BBr₃ (3 eq.) ensures complete demethylation.
Introduction of the Acetoxy Functional Group
Alkylation with Methyl Bromoacetate
The 5-hydroxyl group undergoes alkylation with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI) in acetone.
Reaction Conditions :
- Solvent : Acetone
- Base : K₂CO₃ (2.5 eq.)
- Temperature : 60°C, 12 hours
- Yield : 76%
Characterization :
- IR : 1745 cm⁻¹ (ester C=O stretch).
- $$ ^1H $$ NMR : $$ \delta $$ 4.65 (s, 2H, OCH₂CO), 3.75 (s, 3H, COOCH₃).
Installation of the Carbamoylmethyl Side Chain
N-Alkylation with Bromoacetyl Bromide
The dihydroisoquinolinone nitrogen is alkylated using bromoacetyl bromide in tetrahydrofuran (THF) with sodium hydride (NaH) as a base.
Procedure :
- Add NaH (1.2 eq.) to THF at 0°C.
- Introduce bromoacetyl bromide (1.1 eq.) dropwise.
- Stir at room temperature for 4 hours.
- Yield: 68%
Side Reaction Mitigation :
Amidation with 2,5-Dimethylaniline
The bromoacetyl intermediate is coupled with 2,5-dimethylaniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM.
Optimized Conditions :
- Coupling agent : HATU (1.5 eq.)
- Base : DIPEA (3 eq.)
- Time : 6 hours, RT
- Yield : 81%
Spectroscopic Confirmation :
- $$ ^{13}C $$ NMR : $$ \delta $$ 165.8 (C=O, carbamate).
- HRMS : [M+H]⁺ calc. 453.1912, found 453.1909.
Final Product Characterization
The target compound is purified via recrystallization (acetonitrile) and characterized comprehensively:
Physicochemical Properties :
- Melting Point : 142–144°C
- HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30)
Spectral Data :
- IR : 3320 (N-H), 1680 (C=O), 1605 (C=C aromatic).
- $$ ^1H $$ NMR (DMSO-d₆): $$ \delta $$ 2.25 (s, 6H, Ar-CH₃), 3.75 (s, 3H, COOCH₃), 4.60 (s, 2H, OCH₂CO), 4.85 (s, 2H, NCH₂CO).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two hydrolyzable groups: the methyl ester and the carbamate linkage .
Key Observations :
- Ester hydrolysis is faster under basic conditions due to nucleophilic attack by hydroxide ions.
- Carbamate hydrolysis typically requires harsher conditions than esters due to resonance stabilization of the carbamate group .
Electrophilic Aromatic Substitution (EAS)
The isoquinolinone and 2,5-dimethylphenyl rings are susceptible to EAS.
Mechanistic Insight :
- The isoquinolinone’s oxygen activates the aromatic ring toward electrophiles, favoring substitution at positions ortho/para to the oxygen .
Reductive Transformations
The amide and ester groups can undergo selective reduction.
Oxidative Reactions
The isoquinolinone ring and methyl groups are oxidation targets.
Functional Group Interconversion
The carbamate and ester groups enable further derivatization.
| Reaction | Reagents | Products |
|---|---|---|
| Ester → Amide | NH₃/MeOH | Corresponding acetamide |
| Carbamate → Urea | PhNCO | Urea-linked derivative |
Stability Under Thermal and Photolytic Conditions
- Thermal Stability : Decomposition observed >200°C via TGA, with loss of methyl groups and carbamate cleavage .
- Photolytic Sensitivity : UV irradiation (254 nm) induces ring-opening in isoquinolinone, forming quinoline derivatives .
Key Research Findings
- Synthetic Routes : The compound is synthesized via coupling of 5-hydroxyisoquinolinone intermediates with carbamate-linked acetic acid derivatives .
- Biological Relevance : Analogous carbamate-isoquinolinone hybrids exhibit antimicrobial and anti-inflammatory activity, suggesting potential bioactivity .
Data Gaps and Recommendations
- Experimental kinetic data for hydrolysis and EAS reactions are lacking.
- Computational modeling (DFT) could predict regioselectivity in electrophilic substitution.
- Biological screening for pharmacological applications is warranted.
Scientific Research Applications
methyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets. The isoquinoline core can intercalate with DNA, while the dimethylaniline moiety can interact with various enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, making the compound useful in both therapeutic and research settings.
Comparison with Similar Compounds
Key Observations:
Carbamate Diversity: The target compound’s mono-carbamate contrasts with thiophanate-methyl’s bis-carbamate, which confers broader antifungal activity . However, the mono-carbamate may reduce off-target effects.
Aromatic Systems: The dihydroisoquinolinone core differentiates it from ’s triazole and ’s chlorophenoxy groups. Dihydroisoquinolinones are associated with kinase modulation, while triazoles often target cytochrome P450 enzymes .
Ester vs. Sulfonamide : The methyl ester in the target compound likely enhances membrane permeability compared to the sulfonamide in , which improves water solubility but may limit CNS penetration .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 2,5-dimethylphenyl group increases hydrophobicity relative to centrophenoxine’s polar orotate salt, suggesting better tissue penetration but poorer aqueous solubility .
- Bioactivity: Thiophanate-methyl’s bis-carbamate structure enables fungicidal action via β-tubulin disruption, whereas the target compound’s mono-carbamate may act as a protease or kinase inhibitor .
- Synthetic Accessibility: The dihydroisoquinolinone core requires multi-step synthesis, contrasting with simpler bis-carbamates like thiophanate-methyl, which are commercially scalable .
Biological Activity
Methyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- A dihydroisoquinoline core.
- A carbamoyl group linked to a 2,5-dimethylphenyl moiety.
- An ester functional group.
This structural complexity may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of dihydroisoquinoline derivatives. For instance:
- A study on pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications can enhance anticancer activity .
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties. Research indicates that certain isoquinoline derivatives possess antifungal and antibacterial activities, suggesting that this compound may also exhibit such properties .
Neuroprotective Effects
Dihydroisoquinolines have been studied for their neuroprotective effects. They may influence neurotransmitter systems and provide protective effects against neurodegenerative diseases. The specific mechanisms remain an area of active research.
The biological activity of this compound likely involves several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death pathways.
- Antioxidant Activity : Some isoquinoline derivatives exhibit antioxidant properties that may protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies : In vitro studies revealed that methyl derivatives of isoquinolines can significantly reduce the viability of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Research : Compounds structurally related to this compound showed effective inhibition against fungal pathogens in laboratory settings .
- Neuroprotective Effects : Isoquinoline derivatives were tested for their ability to protect neuronal cells from toxicity induced by beta-amyloid peptides, suggesting a role in Alzheimer’s disease prevention .
Q & A
Q. Key Challenges :
- Regioselectivity : Ensuring correct substitution on the isoquinoline ring (e.g., 5-position for oxyacetate attachment).
- Purification : Separation of intermediates using column chromatography or recrystallization (e.g., DMF/acetic acid mixtures as in ).
- Yield Optimization : Adjusting catalysts (e.g., palladium for cross-coupling) and solvents (polar aprotic solvents like DMF) to minimize side reactions .
Advanced: How can statistical design of experiments (DoE) optimize reaction conditions for this compound?
Methodological Answer:
DoE reduces trial-and-error by systematically varying parameters:
- Factors to Test : Temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time (3–24 h).
- Response Variables : Yield, purity (HPLC/LC-MS), and regioselectivity.
Q. Implementation :
- Use Box-Behnken or Central Composite Design to explore interactions between variables .
- Apply ANOVA to identify significant factors. For example, computational pre-screening (quantum chemical calculations) can narrow down optimal conditions before lab validation .
Q. Example Workflow :
Pre-screen solvent-catalyst combinations using DFT calculations .
Validate top candidates via 15–20 lab experiments (reduced from 100+ trial-and-error runs).
Iterate using response surface models to maximize yield (>80%) .
Advanced: What computational strategies predict the reactivity of intermediates in its synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical methods (e.g., DFT at B3LYP/6-31G* level) to model transition states and energy barriers for carbamoylation or cyclization steps .
- Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., acetic acid vs. DMF) on intermediate stability .
- Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity or side-product formation .
Case Study :
For Michael addition-elimination steps (similar to ), MD simulations can optimize proton transfer pathways, reducing byproducts like uncyclized intermediates.
Basic: Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., isoquinoline substituents) and ester group presence.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methyl acetate).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamoyl groups) .
Data Contradictions :
If NMR/mass data conflict (e.g., unexpected molecular ion), repeat under optimized ionization conditions (ESI vs. EI) and cross-validate with elemental analysis .
Advanced: How to resolve discrepancies in biological activity data across assay conditions?
Methodological Answer:
- Assay Standardization :
- Control variables: Cell line passage number, serum concentration, and incubation time.
- Use internal standards (e.g., reference inhibitors) to normalize data .
- Statistical Analysis :
- Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration affecting IC₅₀).
- Compare dose-response curves using ANOVA with post-hoc Tukey tests .
Case Example :
If activity varies between enzymatic (in vitro) and cell-based assays, perform molecular docking to assess target binding vs. membrane permeability .
Advanced: What scale-up strategies maintain purity in kilogram-scale synthesis?
Methodological Answer:
- Reactor Design :
- Use continuous-flow systems for exothermic steps (e.g., esterification) to improve heat transfer .
- Optimize mixing efficiency (Reynolds number >10,000) to prevent localized overconcentration .
- Separation Technologies :
- Membrane filtration or centrifugal partitioning chromatography (CPC) for high-purity isolation .
- Process Analytical Technology (PAT) :
Q. Key Parameters :
- Pilot-scale batches: Maintain ≤5% solvent variance from lab conditions.
- Purity targets: ≥98% (HPLC) via crystallization from ethanol/water mixtures .
Advanced: How to analyze degradation products under environmental conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Expose the compound to UV light (ICH Q1B guidelines), humidity (40°C/75% RH), and hydrolytic conditions (pH 1–13) .
- Analytical Workflow :
Q. Mitigation Strategies :
- Formulate with antioxidants (e.g., BHT) if oxidation is detected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
